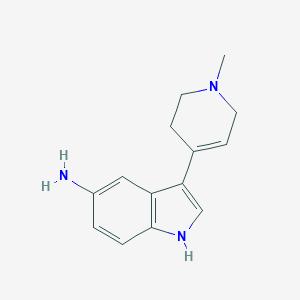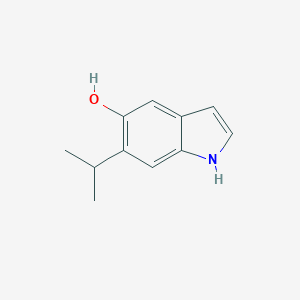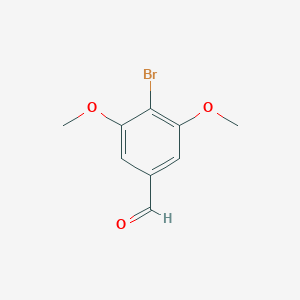
(R)-1-Methyl-2-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-Methyl-2-phenylpyrrolidine is a chiral compound with the molecular formula C11H15N It is a member of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Methyl-2-phenylpyrrolidine typically involves the reaction of 2-phenylpyrrolidine with a methylating agent under controlled conditions. One common method is the reductive amination of 2-phenylpyrrolidine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol at room temperature, yielding this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(R)-1-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
(R)-1-Methyl-2-phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (R)-1-Methyl-2-phenylpyrrolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release of dopamine and serotonin, which are crucial for mood regulation and cognitive functions. The compound may act as an agonist or antagonist at specific receptor sites, influencing neuronal activity and synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Phenylpyrrolidine: Shares a similar structure but lacks the methyl group at the nitrogen atom.
(2R)-1-Methyl-2-(2-methylphenyl)pyrrolidine: Contains an additional methyl group on the phenyl ring, altering its chemical properties.
Uniqueness
(R)-1-Methyl-2-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both a methyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-1-methyl-2-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJFIXHHAWJMRM-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine?
A1: Understanding the absolute configuration of chiral molecules is crucial in organic chemistry, particularly in pharmaceutical research. Many drugs are chiral, and their biological activity often depends on their absolute configuration. Determining the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine [, ] provides a basis for understanding its potential biological properties and for further studies on its derivatives.
Q2: How was the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine determined in the research?
A2: While the specific details of the method used are not provided in the abstracts, the titles of both papers indicate that the absolute configuration of (R)-(+)-1-methyl-2-phenylpyrrolidine was successfully determined [, ]. Typically, methods like X-ray crystallography with anomalous dispersion or chemical correlation to compounds with known configurations are employed for such determinations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)



![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)


![[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL](/img/structure/B126849.png)

